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Compound of Interest

Compound Name: 2-(Cyanomethylthio)acetic acid

Cat. No.: B139614 Get Quote

Introduction

2-(Cyanomethylthio)acetic acid is a sulfur-containing nitrile and carboxylic acid derivative

with the chemical formula C₄H₅NO₂S.[1][2] Its molecular weight is 131.15 g/mol .[1][2] This

compound and its analogs are of interest in synthetic organic chemistry and may serve as

intermediates in the preparation of more complex molecules, including pharmaceuticals. A

thorough understanding of its spectroscopic properties is essential for its identification,

characterization, and quality control. This guide provides a detailed overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
(Cyanomethylthio)acetic acid, along with generalized experimental protocols for acquiring

such data.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-(Cyanomethylthio)acetic
acid, the following data tables are based on established principles of spectroscopy and known

chemical shift/frequency ranges for the functional groups present in the molecule: a carboxylic

acid, a thioether, and a nitrile.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
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¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

Carboxylic Acid

Proton (-COOH)
10.0 - 13.0 Singlet (broad) 1H a

Methylene

protons (-S-CH₂-

COOH)

3.5 - 4.0 Singlet 2H b

Methylene

protons (-S-CH₂-

CN)

3.8 - 4.2 Singlet 2H c

¹³C NMR

Predicted

Chemical Shift

(ppm)

Assignment

Carboxylic Acid

Carbon (-COOH)
170 - 180 d

Nitrile Carbon (-

C≡N)
115 - 125 e

Methylene

Carbon (-S-CH₂-

COOH)

30 - 40 f

Methylene

Carbon (-S-CH₂-

CN)

20 - 30 g

Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent

used.

Table 2: Predicted Infrared (IR) Absorption Data
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Functional Group
Predicted Absorption

Range (cm⁻¹)
Intensity Description

Carboxylic Acid O-H 2500 - 3300 Strong, Broad O-H stretching

Carboxylic Acid C=O 1700 - 1725 Strong C=O stretching

Nitrile C≡N 2240 - 2260 Medium C≡N stretching

C-H (sp³) 2850 - 3000 Medium C-H stretching

C-S 600 - 800 Weak to Medium C-S stretching

Table 3: Predicted Mass Spectrometry (MS) Data

Ion Predicted m/z Description

[M]+ 131 Molecular Ion

[M-COOH]+ 86
Loss of the carboxylic acid

group

[M-CH₂CN]+ 91 Loss of the cyanomethyl group

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
(Cyanomethylthio)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe.

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyanomethylthio)acetic acid in

a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl

Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a 5 mm NMR tube. The choice of

solvent can affect the chemical shifts.

Instrument Setup:

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and

¹³C experiments.

Data Acquisition:

Acquire the ¹H spectrum.

Acquire the ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:
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Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This is often the simplest method for solid samples.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which

is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

Place the sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. For GC-MS, the sample is vaporized and passed through a GC column for

separation before entering the mass spectrometer. For LC-MS, the sample is dissolved in a

suitable solvent and separated by an LC column.
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Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information.

Visualizations
Below is a diagram illustrating the logical workflow for the spectroscopic analysis of 2-
(Cyanomethylthio)acetic acid.
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Spectroscopic Analysis Workflow for 2-(Cyanomethylthio)acetic Acid
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Caption: Workflow for the spectroscopic characterization of 2-(Cyanomethylthio)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyanomethylthio-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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